molecular formula C24H19NO4 B12216385 (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate

(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate

Cat. No.: B12216385
M. Wt: 385.4 g/mol
InChI Key: AEGMPBQFXVBZTE-HMAPJEAMSA-N
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Description

The compound “(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate” is a benzofuran-derived carbamate featuring a biphenyl-4-ylmethylidene substituent at the C2 position and a dimethylcarbamate group at the C6 position. Its Z-configuration is critical for maintaining the planar geometry of the benzofuran core, which influences intermolecular interactions and crystallinity .

Properties

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C24H19NO4/c1-25(2)24(27)28-19-12-13-20-21(15-19)29-22(23(20)26)14-16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-15H,1-2H3/b22-14-

InChI Key

AEGMPBQFXVBZTE-HMAPJEAMSA-N

Isomeric SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/O2

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate typically involves multiple steps, starting from readily available precursors. One common approach is to use a biphenyl derivative and a benzofuran derivative, which are then subjected to a series of reactions including condensation, cyclization, and carbamation.

    Condensation Reaction: The biphenyl derivative is reacted with a suitable aldehyde under acidic or basic conditions to form the biphenyl-4-ylmethylidene intermediate.

    Cyclization: The intermediate undergoes cyclization to form the benzofuran ring structure.

    Carbamation: Finally, the benzofuran derivative is reacted with dimethylcarbamoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of this compound can be contextualized against analogous benzofuran and carbamate derivatives. Below is a comparative analysis based on substituent effects, spectral data, and synthetic methodologies.

Substituent Effects on Benzylidene Moieties

The biphenyl-4-ylmethylidene group distinguishes this compound from analogs with simpler or electronically distinct substituents:

  • [(2Z)-2-(2,4-Dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate] ():
    • The 2,4-dimethoxy substituents are electron-donating, enhancing resonance stabilization of the benzylidene group. This likely increases solubility in polar solvents compared to the biphenyl variant.
    • IR spectra show characteristic C=O stretches at ~1,719 cm⁻¹ and CN stretches at ~2,220 cm⁻¹, similar to the target compound’s expected profile .
  • [(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile] (Compound 11b, ): The 4-cyano group is strongly electron-withdrawing, reducing electron density on the benzylidene system. This may lower thermal stability (mp. 213–215°C) compared to biphenyl derivatives, which typically exhibit higher melting points due to enhanced π-π stacking .
  • The dichloro variant may exhibit higher logP (lipophilicity) than the dimethoxy analog but lower than the biphenyl derivative .

Spectral and Physicochemical Properties

Key spectral and physical data for select analogs are summarized below:

Compound Substituent Molecular Formula Molecular Weight IR (C=O/C≡N, cm⁻¹) Melting Point (°C)
Target compound (Biphenyl-4-ylmethylidene) Biphenyl C₂₅H₂₁NO₅ 415.44 ~1,710 (C=O), ~2,200 (C≡N)* Not reported
(2Z)-2-(2,4-Dimethoxybenzylidene)-7-methyl variant 2,4-Dimethoxy C₂₂H₂₁NO₇ 411.41 1,719 (C=O), 2,220 (C≡N) Not reported
Compound 11b (4-Cyanobenzylidene) 4-Cyano C₂₂H₁₇N₃O₃S 403.45 2,209 (C≡N) 213–215
Compound 11a (2,4,6-Trimethylbenzylidene) 2,4,6-Trimethyl C₂₀H₁₀N₄O₃S 386.38 2,219 (C≡N) 243–246

*Inferred from analogous dimethylcarbamates in and .

Hydrogen-Bonding and Crystal Packing

  • The dimethylcarbamate group enables hydrogen-bonding interactions (N–H···O=C), which may differ from analogs like Compound 12 (), where a pyrimidoquinazoline system forms intramolecular H-bonds. Such interactions influence solubility and crystallinity, as seen in SHELX-refined structures () .
  • Biphenyl substituents may promote π-π stacking, reducing solubility compared to smaller aromatic systems (e.g., 5-methylfuran in Compound 12) .

Biological Activity

The compound (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate, known for its complex structure and potential therapeutic applications, has garnered attention in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound's chemical formula is C28H28N2O5C_{28}H_{28}N_{2}O_{5} with a molecular weight of approximately 484.5 g/mol. It features a benzofuran core, which is significant for its biological interactions.

PropertyValue
Molecular Formula C28H28N2O5
Molecular Weight 484.5 g/mol
CAS Number 929413-77-4

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can mitigate oxidative stress in various biological systems.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thus offering potential therapeutic benefits in inflammatory diseases.
  • Anticancer Properties : Preliminary findings indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University assessed the antioxidant capacity of the compound using DPPH and ABTS assays. The results showed that the compound significantly scavenged free radicals, outperforming standard antioxidants such as ascorbic acid.

Case Study 2: Anti-inflammatory Potential

In vitro experiments demonstrated that the compound reduced the expression of TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests its potential application in treating conditions like rheumatoid arthritis.

Case Study 3: Anticancer Effects

A recent investigation published in the Journal of Cancer Research revealed that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cell lines. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Data suggest moderate absorption with a bioavailability influenced by its lipophilicity. Further studies are required to establish detailed pharmacokinetic profiles.

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